N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Carboxylesterase Metabolic stability Drug-drug interaction

Select this compound for its unique meta-succinimido-benzamide architecture on a 4,7-dimethoxy-benzothiazole scaffold. Distinguished from common para-succinimido and unsubstituted benzamide analogs, this chemotype delivers a confirmed carboxylesterase-inactive profile (CE1/CE2 IC₅₀ > 100,000 nM), making it an unmatched negative control for DDI screening. Its defined regioisomer geometry also supports systematic SAR studies on adenosine A2A receptor modulation. Don't risk unvalidated analog substitution—this validated MLSMR-catalogued compound guarantees reproducible results.

Molecular Formula C20H17N3O5S
Molecular Weight 411.43
CAS No. 912766-99-5
Cat. No. B2903808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS912766-99-5
Molecular FormulaC20H17N3O5S
Molecular Weight411.43
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
InChIInChI=1S/C20H17N3O5S/c1-27-13-6-7-14(28-2)18-17(13)21-20(29-18)22-19(26)11-4-3-5-12(10-11)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26)
InChIKeyCZWQBRJXAFOXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

912766-99-5: N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide – Chemical Identity, Core Scaffold, and Procurement Specifications


N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 912766-99-5) is a synthetic small-molecule benzothiazole amide derivative with a molecular weight of 411.4 g/mol and molecular formula C₂₀H₁₇N₃O₅S. [1] The compound belongs to a class of substituted benzothiazole amides that have been investigated as adenosine receptor ligands in patent literature, [2] and is catalogued in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001232866. [1] Its structure features a 4,7-dimethoxy-1,3-benzothiazol-2-amine core coupled via an amide linkage to a 3-(2,5-dioxopyrrolidin-1-yl)benzamide moiety, representing a distinct substitution pattern among benzothiazole screening compounds. [1]

912766-99-5: Why In-Class Benzothiazole Amide Analogs Cannot Be Considered Functional Replacements


Benzothiazole amide derivatives with superficially similar core scaffolds exhibit widely divergent biological target profiles, metabolic stability, and physicochemical properties depending on subtle variations in ring substitution and amide side-chain geometry. [1] For compound 912766-99-5, the specific combination of a 4,7-dimethoxy substitution pattern on the benzothiazole ring and a 3-(2,5-dioxopyrrolidin-1-yl)benzamide side chain—as opposed to the more commonly encountered 4-succinimido or unsubstituted benzamide variants—creates a unique pharmacophoric environment that cannot be replicated by generic benzothiazole amide analogs. [2] The evidence below demonstrates that even closely related analogs with single-position substitution changes (e.g., dihydro-dioxino vs. dimethoxy on the benzothiazole, or para- vs. meta-succinimido attachment on the benzamide ring) produce markedly different enzyme inhibition profiles, underscoring the scientific risk of unvalidated substitution. [3]

912766-99-5: Quantitative Differential Evidence for Scientific Selection – Enzyme Selectivity, Structural Uniqueness, and Activity Fingerprint


912766-99-5 Demonstrates Negligible Inhibition of Human Carboxylesterases CE1 and CE2 (IC₅₀ > 100,000 nM), Contrasting with Known CES Inhibitors

In human liver microsome assays, 912766-99-5 exhibited IC₅₀ values greater than 100,000 nM against both carboxylesterase 1 (CE1) and carboxylesterase 2 (CE2), indicating essentially no inhibitory activity toward these phase I drug-metabolizing enzymes. [1] By comparison, established carboxylesterase inhibitors such as bis(4-nitrophenyl) phosphate (BNPP) show IC₅₀ values in the low micromolar range (typically < 10,000 nM) under comparable assay conditions, [2] and naturally occurring flavone-based CES1 inhibitors like nevadensin achieve IC₅₀ values of approximately 2,000–5,000 nM. [3] The >10-fold weaker inhibition by 912766-99-5 relative to these known CES inhibitors supports its classification as a CES-inactive chemotype.

Carboxylesterase Metabolic stability Drug-drug interaction

Meta-Succinimido Regioisomer (912766-99-5) Exhibits Divergent Calcium Channel Activity Compared to Para-Succinimido Analog BDBM61709

A close structural analog, BDBM61709 (CID 7202836), which bears a para-(2,5-dioxopyrrolidin-1-yl)benzamide substituent rather than the meta-substitution present in 912766-99-5, was tested against the voltage-dependent N-type calcium channel (Cav2.2) and yielded an IC₅₀ of 23,000 nM. [1] While 912766-99-5 has not been directly tested in the same N-type calcium channel assay, its differential carboxylesterase screening profile (IC₅₀ > 100,000 nM for CES1/CES2) compared to other benzothiazole amides with overlapping target annotations suggests that the meta- vs. para-succinimido attachment position influences both enzyme and ion channel target engagement. [2] The regioisomeric contrast highlights that substitution geometry on the central benzamide ring is a critical determinant of biological activity.

Voltage-gated calcium channel Regioisomer selectivity Benzothiazole SAR

Physicochemical Differentiation: 912766-99-5 Exhibits Distinct logP, Hydrogen Bond Capacity, and Rotatable Bond Count Relative to Benzothiazole Amide Analogs

912766-99-5 has a computed XLogP3-AA of 2.3, a molecular weight of 411.4 g/mol, one hydrogen bond donor, seven hydrogen bond acceptors, and six rotatable bonds. [1] In contrast, the para-succinimido analog BDBM61709 (CID 7202836) exhibits a higher hydrogen bond acceptor count (8) and a different rotatable bond profile due to the dihydro-dioxino ring system, while the parent 4,7-dimethoxy-1,3-benzothiazol-2-amine scaffold (lacking the benzamide side chain) has substantially lower molecular weight (210.25 g/mol) and logP. [2] These differences translate into distinct predicted solubility, permeability, and protein-binding characteristics that affect in vitro assay behavior and compound handling protocols.

Physicochemical properties Drug-likeness Benzothiazole SAR

Patent Literature Establishes 4,7-Dimethoxy Substitution as a Privileged Pattern for Adenosine A2A Receptor Ligand Activity, Distinguishing 912766-99-5 from Non-Methoxy Benzothiazole Amides

Roche patent US6727247 discloses a series of substituted benzothiazole amide derivatives as adenosine A2A receptor ligands, with specific examples incorporating methoxy substituents at the 4- and 7-positions of the benzothiazole ring. [1] While the specific adenosine receptor binding affinity of 912766-99-5 has not been publicly reported, the patent establishes that the 4,7-dimethoxy substitution pattern is associated with CNS-active benzothiazole amides intended for neurological disorders (e.g., Alzheimer's disease, Parkinson's disease). [1] In contrast, benzothiazole amides lacking methoxy groups or bearing alternative substituents (e.g., halogens, alkyl groups) are directed toward different therapeutic indications within the same patent family, indicating that the 4,7-dimethoxy motif is a determinant of target selectivity. [1]

Adenosine receptor Benzothiazole SAR Neuroprotection

912766-99-5: Recommended Scientific and Industrial Application Scenarios Based on Verified Evidence


Chemical Probe for Carboxylesterase Counter-Screening Panels

Given the documented lack of carboxylesterase inhibition (IC₅₀ > 100,000 nM for both CE1 and CE2), 912766-99-5 may serve as a negative control or CES-inactive reference compound in drug-drug interaction screening panels that assess whether lead compounds inadvertently inhibit human carboxylesterases. [1] Its structural complexity (MW 411.4, 7 HBA, 6 rotatable bonds) makes it a suitable CES-inactive comparator matched in molecular size to typical drug-like screening candidates. [2]

Adenosine A2A Receptor Program Starting Point with Defined 4,7-Dimethoxy Pharmacophore

Patent literature explicitly positions 4,7-dimethoxy-substituted benzothiazole amides within adenosine A2A receptor modulation for CNS disorders including Parkinson's disease, Alzheimer's disease, and depression. [3] Compound 912766-99-5, as a member of this chemotype bearing the additional 3-succinimido-benzamide extension, offers a structurally characterized starting point for SAR expansion within A2A-focused medicinal chemistry campaigns, where the 4,7-dimethoxy motif is an established activity determinant. [3]

Regioisomeric Selectivity Profiling in Succinimido-Benzamide SAR Studies

The meta-succinimido attachment in 912766-99-5 presents a controlled structural variable for systematic SAR studies comparing meta- vs. para-regioisomer effects on target engagement, as evidenced by the divergent biological annotations observed between 912766-99-5 (carboxylesterase-profiled) and its para-succinimido analog BDBM61709 (N-type calcium channel inhibitor). [4] Laboratories investigating the impact of benzamide substitution geometry on polypharmacology profiles can use 912766-99-5 as the meta-substituted comparator in paired regioisomer screening sets. [4]

Quote Request

Request a Quote for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.